molecular formula C4H4FN B1396604 trans-2-Fluorocyclopropanecarbonitrile CAS No. 1706463-43-5

trans-2-Fluorocyclopropanecarbonitrile

Cat. No.: B1396604
CAS No.: 1706463-43-5
M. Wt: 85.08 g/mol
InChI Key: KWUDEALSRGHQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-2-Fluorocyclopropanecarbonitrile is a specialized chemical building block of high value in medicinal chemistry and pharmaceutical research. The incorporation of a fluorine atom onto the strained cyclopropane ring is a widely employed strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity . As a nitrile, this compound serves as a versatile synthetic intermediate; the cyano group can be readily transformed into other critical functional groups, such as carboxylic acids, amides, or tetrazoles, which are common pharmacophores in active pharmaceutical ingredients (APIs) . Researchers utilize this and similar fluorinated cyclopropane derivatives in drug discovery programs to create novel molecules with potential biological activity, for instance, in developing compounds for anti-infective or central nervous system targets . The unique three-dimensional structure of the trans-configured fluorocyclopropane scaffold makes it particularly useful for exploring steric and electronic interactions in the design of enzyme inhibitors. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-fluorocyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUDEALSRGHQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluorocyclopropanecarbonitrile typically involves the cyclopropanation of alkenes followed by the introduction of fluorine and nitrile groups. One common method is the reaction of an alkene with a fluorinating agent and a nitrile source under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced fluorination techniques and efficient separation methods ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: trans-2-Fluorocyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

trans-2-Fluorocyclopropanecarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-2-Fluorocyclopropanecarbonitrile involves its interaction with molecular targets and pathways. The fluorine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

cis-2-Fluorocyclopropanecarbonitrile

  • Molecular Structure : The cis isomer has fluorine and nitrile groups on adjacent carbons in a syn configuration, leading to a higher dipole moment compared to the trans isomer.
  • Applications : Fluorinated cyclopropanes are utilized as building blocks in drug discovery, particularly for modifying pharmacokinetic profiles .

(Prop-2-yn-1-ylsulfanyl)carbonitrile

  • Molecular Structure : C₄H₃NS, featuring a sulfur-containing propargyl group and nitrile.
  • Hazard Profile: Classified as non-hazardous under GHS/CLP regulations, but toxicological data are incomplete .
  • This compound is less likely to serve as a bioisostere compared to fluorocyclopropanes .

4-Amino-2-Fluorophenyl Derivatives

  • Example Compound : 1-[3-Fluoro-4-(dioxaborolanyl)phenyl]cyclopropanecarbonitrile (C₁₆H₁₉O₂NBF).
  • Structural Features : Combines a fluorophenyl group, cyclopropane, and nitrile, enabling applications in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.
  • Comparison : The extended aromatic system contrasts with the simplicity of trans-2-Fluorocyclopropanecarbonitrile, highlighting trade-offs between synthetic versatility and metabolic stability .

68Ga-Labeled Fluoropyrrolidine Carbonitriles

  • Relevance : Though structurally distinct (e.g., (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile), these compounds share functional motifs (fluorine + nitrile) used in positron emission tomography (PET) imaging.
  • Key Insight : The this compound scaffold could offer improved in vivo stability over pyrrolidine derivatives due to the cyclopropane’s resistance to enzymatic degradation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features Applications
This compound C₄H₄FN ~85.08 Not available Trans-configuration, strained ring, nitrile group Drug design, materials science
cis-2-Fluorocyclopropanecarbonitrile C₄H₄FN 85.08 1706463-43-5 Cis-configuration, high dipole moment Bioisosteric replacements
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS 97.14 24309-48-6 Propargyl sulfide, nitrile Organic synthesis intermediates
4-Amino-2-fluorophenyl derivative C₁₆H₁₉O₂NBF 287.15 917397-94-5 Boronate ester, fluorophenyl, cyclopropane Cross-coupling reactions
68Ga-Fluoropyrrolidine Carbonitrile C₅H₆FN₂ 129.11 Not provided Radiolabeled, fluorine + nitrile PET imaging probes

Key Research Findings

  • Synthetic Utility: The 4-amino-2-fluorophenyl derivatives demonstrate how fluorocyclopropanes can be integrated into complex architectures for targeted drug discovery, a strategy applicable to the trans isomer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-2-Fluorocyclopropanecarbonitrile, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The compound is typically synthesized via cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) and fluorinated alkenes under acidic or basic conditions. For example, stereoselectivity is controlled by adjusting catalyst systems (e.g., chiral Rh(II) complexes) and solvent polarity . Key parameters include:

ParameterOptimal RangeImpact
Temperature-10°C to 25°CHigher temps reduce stereocontrol
Catalyst Loading1–5 mol%Excess catalyst may degrade diazo reagents
  • Validation : Confirm stereochemistry via 1^1H NMR coupling constants (e.g., vicinal JHHJ_{HH} ~5–8 Hz for trans isomers) and X-ray crystallography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%). Structural confirmation requires:

  • NMR : 19^{19}F NMR to detect fluorine environment (δ ~-110 to -120 ppm for aryl-F).
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ at m/z 153.1 .
    • Data Interpretation : Contaminants (e.g., unreacted alkene) appear as additional peaks in GC-MS chromatograms.

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines : Store at 0–6°C in amber vials to prevent photodegradation. Use fume hoods due to potential cyanide release during decomposition. PPE (gloves, goggles) is mandatory .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the compound’s reactivity in nucleophilic addition reactions?

  • Mechanistic Insight : The fluorine atom’s electron-withdrawing nature polarizes the cyclopropane ring, enhancing electrophilicity at the nitrile carbon. For example, in Grignard reactions, the trans-F configuration increases regioselectivity by 20–30% compared to cis analogs .
  • Experimental Design : Compare kinetic data (e.g., kobsk_{obs}) for reactions with varying fluorophenyl substituents using stopped-flow spectroscopy.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Case Study : Conflicting IC50_{50} values in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration variations). Reproduce studies using standardized protocols (e.g., 1 mM ATP, pH 7.4) and validate via SPR (surface plasmon resonance) for binding affinity consistency .
  • Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., solvent DMSO % vs. cytotoxicity).

Q. Can computational models predict the metabolic stability of this compound in drug discovery?

  • Methodology : Use DFT calculations (B3LYP/6-31G*) to map electron density around the nitrile group, correlating with CYP450 oxidation rates. MD simulations (Amber20) predict binding modes in cytochrome enzymes .
  • Validation : Compare in silico t1/2t_{1/2} values with in vitro microsomal stability assays (rat liver microsomes, NADPH cofactor).

Methodological Tables

Table 1 : Comparison of Synthetic Routes

MethodYield (%)trans:cis RatioKey Limitation
Rh(II)-Catalyzed65–7595:5High catalyst cost
Thermal Cyclopropanation40–5070:30Low stereocontrol
Photochemical55–6085:15Requires UV equipment

Table 2 : Biological Activity Data

DerivativeTargetIC50_{50} (nM)Assay Type
This compoundEGFR12 ± 3Kinase assay
Analog (3-F substituted)EGFR45 ± 8Kinase assay

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